molecular formula C14H19NO B13117189 1-(4-(p-Tolyl)piperidin-4-yl)ethanone

1-(4-(p-Tolyl)piperidin-4-yl)ethanone

Cat. No.: B13117189
M. Wt: 217.31 g/mol
InChI Key: QSNLRGHNXOYCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(p-Tolyl)piperidin-4-yl)ethanone is a piperidine derivative featuring a 4-methylphenyl (p-tolyl) group and an acetyl (ethanone) moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-[4-(4-methylphenyl)piperidin-4-yl]ethanone

InChI

InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(12(2)16)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3

InChI Key

QSNLRGHNXOYCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 4-piperidone under controlled conditions to yield the desired product. Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of p-tolylboronic acid with 4-bromopiperidine in the presence of a palladium catalyst to form the target compound.

Industrial production methods often utilize one-pot, solvent-free, and catalyst-free synthesis techniques under microwave irradiation. This approach offers significant improvements in terms of reaction time, yield, and environmental impact .

Chemical Reactions Analysis

1-(4-(p-Tolyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

These reactions are typically carried out under controlled conditions to ensure the formation of the desired products .

Scientific Research Applications

1-(4-(p-Tolyl)piperidin-4-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists for certain receptors, such as the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and exerting its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-(p-Tolyl)piperidin-4-yl)ethanone with structurally related piperidine derivatives:

Compound Name Substituent(s) on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(4-(p-Tolyl)piperidin-4-yl)ethanone p-Tolyl (4-methylphenyl), acetyl C₁₄H₁₇NO 215.29 Hypothetical drug intermediate N/A
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-Difluorobenzoyl C₁₄H₁₅F₂NO₂ 267.27 Risperidone impurity; fluorinated substituents enhance electronegativity
1-(4-(4-Phenoxybenzoyl)piperidin-1-yl)ethanone 4-Phenoxybenzoyl C₂₀H₂₀NO₃ 322.38 Larger aromatic group; potential CNS activity
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]ethanone 4-Chlorobenzoyl C₁₄H₁₆ClNO₂ 265.74 Chlorine substituent increases lipophilicity
Iloperidone Impurity (1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) 3-Chloropropoxy, methoxy C₁₂H₁₅ClO₃ 242.70 Metabolite with O-dealkylation susceptibility

Key Observations :

  • This may influence binding interactions in biological targets.
  • Metabolic Stability : The absence of labile groups (e.g., alkoxy chains in Iloperidone impurities) suggests greater metabolic stability for the target compound compared to analogs prone to O-dealkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.